molecular formula C19H15ClN4 B11464757 3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11464757
M. Wt: 334.8 g/mol
InChI Key: WPQXDIMEGMLFBL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve scalable microwave-assisted reactions due to their efficiency and high yield. These methods are preferred for large-scale synthesis as they reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the compound, while alkylation can add alkyl groups to the pyrazolo[1,5-a]pyrimidine core.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique biological activities and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H15ClN4/c1-12-2-4-13(5-3-12)16-10-22-19-17(11-23-24(19)18(16)21)14-6-8-15(20)9-7-14/h2-11H,21H2,1H3

InChI Key

WPQXDIMEGMLFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N

Origin of Product

United States

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